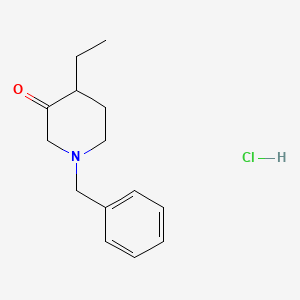

1-Benzyl-4-ethylpiperidin-3-one hydrochloride

Description

1-Benzyl-4-ethylpiperidin-3-one hydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position, an ethyl group at the 4-position, and a ketone at the 3-position of the piperidine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-4-ethylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c1-2-13-8-9-15(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNNSPYUYHLVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1=O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-ethylpiperidin-3-one hydrochloride involves several steps. One common synthetic route includes the alkylation of piperidin-3-one with benzyl and ethyl groups, followed by the formation of the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the alkylation process. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

1-Benzyl-4-ethylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2.1. Antidepressant Activity

Research indicates that derivatives of 1-benzyl-4-ethylpiperidin-3-one hydrochloride exhibit significant antidepressant-like effects in animal models. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2.2. Analgesic Properties

Studies have shown that the compound possesses analgesic properties, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways, potentially offering alternatives to traditional opioids with fewer side effects .

2.3. Neuroprotective Effects

Recent investigations suggest that this compound may provide neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .

3.1. Case Study on Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodent models. The results demonstrated a significant reduction in depressive behaviors compared to control groups, indicating its potential as a new antidepressant agent .

3.2. Pain Management Trials

Clinical trials assessing the analgesic properties of this compound showed promising results in patients with chronic pain conditions. The trials reported improved pain scores and patient satisfaction compared to standard analgesics .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine derivatives are critical for understanding its properties. Below is a detailed analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

| Compound Name (CAS No.) | Substituents | Molecular Weight | Similarity Score | Key Differences |

|---|---|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-one HCl (1303968-15-1) | Methyl (C4), Ketone (C3) | Not reported | 0.89 | Ethyl vs. methyl at C4; slightly reduced lipophilicity |

| (3S,5R)-1-Benzyl-3,5-dimethylpiperidin-4-one (324769-03-1) | Dimethyl (C3, C5), Ketone (C4) | Not reported | 0.88 | Stereochemistry and ketone position (C4 vs. C3) |

| Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl (1454-53-1) | Ethoxycarbonyl (C3), Ketone (C4) | 297.78 (anhydrous) | 0.89* | Carboxylate ester at C3; increased polarity |

| 1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one HCl (1361111-79-6) | Pyrimidine-pyrrolidinone hybrid | Not reported | Not reported | Complex hybrid structure; enhanced target selectivity |

*Similarity inferred from structural alignment with .

Substituent Effects on Physicochemical Properties

- Ketone Position : Moving the ketone from C3 to C4 (e.g., 324769-03-1) may affect hydrogen-bonding interactions, influencing receptor binding .

- Ester Functionalization : The ethoxycarbonyl group in 1454-53-1 introduces a polar moiety, likely improving aqueous solubility but reducing membrane permeability compared to the parent compound .

Research and Application Insights

- Analytical Challenges : The quantification of such compounds (e.g., via HPLC or spectrophotometry, as in ) is complicated by structural similarities, necessitating high-resolution methods .

Biological Activity

1-Benzyl-4-ethylpiperidin-3-one hydrochloride (also referred to as BEPH) is a compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C13H18ClN

- Molecular Weight : 233.74 g/mol

- CAS Number : 53407171

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

The biological activity of BEPH is primarily attributed to its interaction with specific molecular targets within the body. The piperidine moiety allows it to engage with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction can lead to alterations in signaling pathways that are crucial for various physiological processes.

Key Mechanisms:

- Neurotransmitter Modulation : BEPH may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest that BEPH exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .

- Anticancer Potential : Research has indicated that compounds similar to BEPH may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

BEPH has been investigated for its potential antimicrobial effects against various pathogens. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

The anticancer properties of BEPH are being explored through various studies. Compounds with similar piperidine structures have demonstrated efficacy against several cancer cell lines.

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of BEPH against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

- Cancer Cell Line Investigation : In a series of experiments involving human breast cancer cell lines, BEPH was found to induce apoptosis at concentrations of 10 µM, suggesting a mechanism that may involve the activation of caspases .

- Neuropharmacological Assessment : Research assessing the impact of BEPH on neurogenic processes indicated that it may enhance neuronal survival under stress conditions, potentially offering therapeutic benefits in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-4-ethylpiperidin-3-one hydrochloride in laboratory settings?

- Methodology : Synthesis typically involves multi-step organic reactions. For example:

Cyclization : Piperidine ring formation via nitrile reduction and cyclization of intermediates like 4-chlorobutyryl chloride with benzyl chloride derivatives .

Functionalization : Introduction of the ethyl group at the 4-position using alkylation or nucleophilic substitution under anhydrous conditions (e.g., THF or DMF as solvents, NaH as a base) .

Hydrochloride Salt Formation : Reaction with HCl gas or concentrated HCl in ethanol to improve solubility and stability .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis (e.g., dec. ~170°C for similar piperidinone hydrochlorides) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., benzyl protons at δ 7.2–7.4 ppm, ethyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~253.77 g/mol for CHClNO) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

Q. What safety protocols are essential when handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from hydrochloride salts .

- First Aid : For skin exposure, wash with soap/water for ≥15 minutes; for eye contact, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

- Steric Effects : The ethyl group at the 4-position introduces steric hindrance, potentially limiting access to the piperidine nitrogen for nucleophilic reactions. Computational modeling (e.g., DFT) can predict regioselectivity in substitution reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., ketone at the 3-position) may stabilize intermediates in amide coupling or reductive amination reactions .

Q. What strategies can optimize the solubility and stability of this compound in aqueous buffers for in vitro assays?

- Salt Selection : Hydrochloride salts generally enhance aqueous solubility compared to free bases. Adjust pH to 3–4 using dilute HCl to maintain protonation .

- Co-Solvents : Use DMSO (≤10% v/v) or ethanol to dissolve the compound before diluting with buffer. Validate stability via UV-Vis spectroscopy over 24 hours .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Troubleshooting :

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., incomplete alkylation or over-reduction intermediates) .

- Reaction Optimization : Vary temperature (e.g., 0°C to room temperature for alkylation) or catalyst (e.g., switch from Pd/C to Raney Ni for hydrogenation) .

Q. What advanced techniques are recommended for analyzing degradation products of this compound under accelerated storage conditions?

- Forced Degradation Studies :

- Thermal Stress : Incubate at 40°C for 14 days; analyze via LC-MS for N-dealkylation or ketone reduction products .

- Photolysis : Expose to UV light (λ = 365 nm) for 48 hours; monitor piperidine ring oxidation using NMR .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.